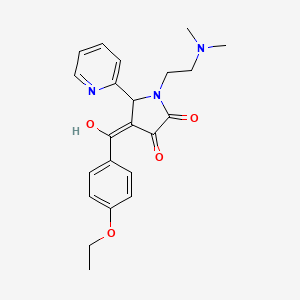
1-(2-(dimethylamino)ethyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(dimethylamino)ethyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(dimethylamino)ethyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(dimethylamino)ethyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation, inducing apoptosis (programmed cell death), and disrupting tumor growth pathways. Further investigations are needed to understand its precise mechanisms and optimize its therapeutic potential .
Anti-Inflammatory Activity
Studies suggest that this compound exhibits anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Researchers are investigating its impact on cytokine production, NF-κB signaling, and immune responses .
Antioxidant Effects
The compound’s structure implies potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which contributes to aging and various diseases. Researchers are exploring its ability to scavenge free radicals and protect cellular components .
Neuroprotective Potential
Given its structural features, this compound has been studied for its neuroprotective effects. It may enhance neuronal survival, reduce oxidative damage, and mitigate neurodegenerative processes. Investigations include its impact on Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions .
Cardiovascular Applications
Preliminary research suggests that the compound may have cardiovascular benefits. It could influence blood pressure regulation, vascular health, and lipid metabolism. Researchers are examining its effects on endothelial function, platelet aggregation, and atherosclerosis .
Antimicrobial Properties
In vitro studies indicate that this compound possesses antimicrobial activity against bacteria, fungi, and viruses. Researchers are exploring its potential as an alternative or adjunct to existing antimicrobial agents. Investigations include its mode of action and safety profile .
Metabolic Syndrome and Diabetes
The compound’s interactions with metabolic pathways make it relevant for metabolic syndrome and diabetes research. It may impact glucose homeostasis, insulin sensitivity, and lipid metabolism. Researchers are studying its effects on adipocytes, pancreatic cells, and insulin signaling .
Drug Discovery and Optimization
Beyond specific applications, this compound serves as a valuable lead for drug discovery. Medicinal chemists can modify its structure to enhance efficacy, reduce toxicity, and improve pharmacokinetics. Computational tools and high-throughput screening are employed to optimize its properties .
IMPPAT Database Royal Society of Chemistry OECD Existing Chemicals Database
Propriétés
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-4-29-16-10-8-15(9-11-16)20(26)18-19(17-7-5-6-12-23-17)25(14-13-24(2)3)22(28)21(18)27/h5-12,19,26H,4,13-14H2,1-3H3/b20-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWNMXDCCXQOAE-CZIZESTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)ethyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B2382496.png)
![2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2382498.png)
![N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2382501.png)

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2382505.png)
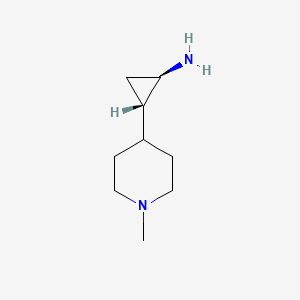
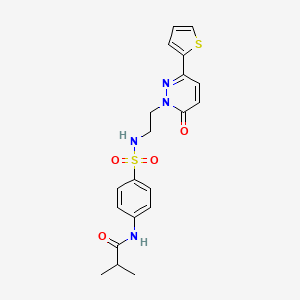
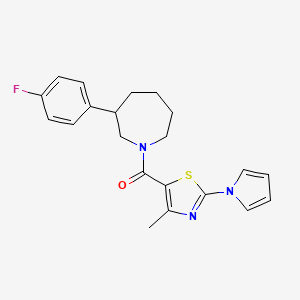
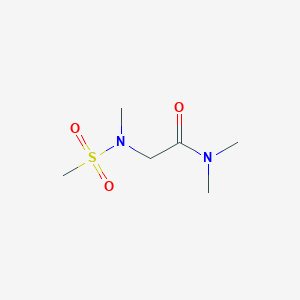

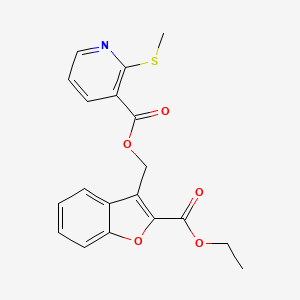
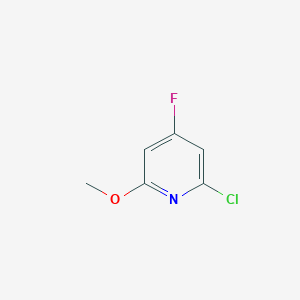
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2382517.png)
![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)